
Macluraxanthone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macluraxanthone B is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 6 and 7, a dimethylallyl group at position 2 and a prenyl group at position 4. Isolated from Maclura tinctoria and Cudrania tricuspidata, it exhibits anti-HIV and antineoplastic activity. It has a role as a metabolite, an anti-HIV agent and an antineoplastic agent. It is a member of xanthones and a member of phenols.
Aplicaciones Científicas De Investigación
Immuno-Modulatory Effects
Macluraxanthone B has been studied for its effects on human macrophages, a type of immune cell implicated in various inflammatory diseases. It was found to promote the polarization of pro-inflammatory macrophages and influence cytokine production (Ng, Mah, & Chua, 2020).
Anti-Metastatic Properties
Research has indicated that Macluraxanthone B possesses anti-metastatic properties, particularly in the context of melanoma cells. It was shown to inhibit cell invasion, migration, and adhesion in melanoma cells, potentially through the induction of apoptosis (Siripong et al., 2012).
HIV-Inhibitory Activity
Macluraxanthone B has been identified as having moderate anti-HIV activity. This discovery expands the potential therapeutic applications of this compound in the treatment of HIV (Groweiss, Cardellina, & Boyd, 2000).
Anti-Inflammatory Responses
This compound has demonstrated significant anti-inflammatory effects in studies involving lipopolysaccharide (LPS)-stimulated cells. It inhibits the production of various inflammatory mediators and modulates the NF-κB and MAPK signaling pathways (Ko et al., 2021).
In Vivo Antileukemic Activities
Macluraxanthone B has shown promising results in in vivo studies for its antileukemic activities. This suggests its potential as a therapeutic agent in the treatment of chronic lymphocytic leukemia (Loisel et al., 2010).
Cholinesterase Inhibitory Activities
Studies have shown that Macluraxanthone B exhibits cholinesterase inhibitory activities, which could be significant for treatments involving neurological disorders such as Alzheimer's disease (Khan et al., 2009).
Antiplasmodial Activity
It has been identified as having strong antiplasmodial properties, making it a candidate for malaria treatment (Azebaze et al., 2015).
Antioxidant and Antimalarial Activity
Macluraxanthone B's antioxidant and antimalarial activities have been analyzed, contributing to understanding its potential in biological and clinical applications (Teixeira et al., 2017).
Antibacterial Effects
This compound has been evaluated for its antibacterial effects against various pathogenic microorganisms, showing significant activity in some instances (Kim, Hur, & Sohn, 2008).
Hepatoprotective Constituents
Macluraxanthone B has demonstrated hepatoprotective effects, suggesting its potential in protecting liver cells from various forms of damage (Tian, Kim, Cui, & Kim, 2005).
Propiedades
Nombre del producto |
Macluraxanthone B |
|---|---|
Fórmula molecular |
C23H24O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)18-20(27)12(8-7-11(2)3)22-17(21(18)28)19(26)13-9-14(24)15(25)10-16(13)29-22/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3 |
Clave InChI |
QFYDCUMYVXSZFJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C |
SMILES canónico |
CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C |
Sinónimos |
maclura-xanthone B macluraxanthone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
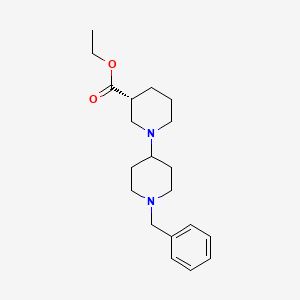

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
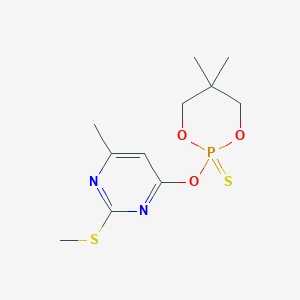
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)

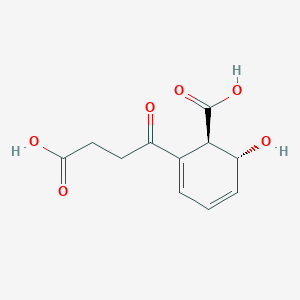
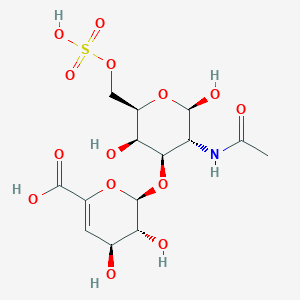
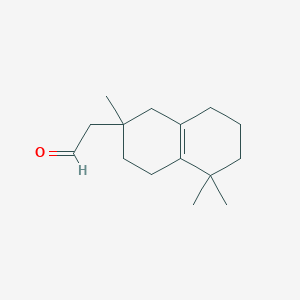

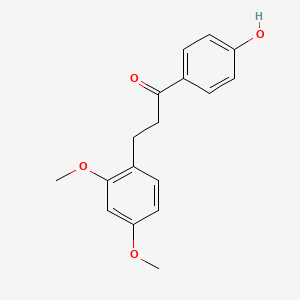
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)